molecular formula C9H11F3N2O2 B1480186 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098095-08-8

2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1480186
CAS No.: 2098095-08-8
M. Wt: 236.19 g/mol
InChI Key: GDKDYANJTRRQEE-UHFFFAOYSA-N
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Description

2-Ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a bicyclic pyrrolidine derivative characterized by a fused pyrrolo[3,4-c]pyrrole core. The compound features a trifluoromethyl (-CF₃) group at the 4-position and an ethyl (-C₂H₅) substituent at the 2-position of the heterocyclic scaffold. Its CAS registry number is 32116-24-8 . Synthesis routes often involve multi-step reactions, including cross-coupling or condensation steps, as seen in analogous pyrrolidine derivatives .

Properties

IUPAC Name

5-ethyl-3-(trifluoromethyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-2-14-7(15)4-3-13-6(9(10,11)12)5(4)8(14)16/h4-6,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKDYANJTRRQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2CNC(C2C1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrrolo structure with a trifluoromethyl group, which is known to enhance lipophilicity and potentially influence biological activity. The molecular formula is C9H10F3N2O2C_9H_{10}F_3N_2O_2 with a molecular weight of approximately 234.19 g/mol.

Research indicates that compounds similar to 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole derivatives often exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : Many tetrahydropyrrole derivatives act as inhibitors for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
  • Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways associated with cell growth and apoptosis.
  • Antioxidant Activity : Some studies suggest that similar compounds have antioxidant properties, which can protect cells from oxidative stress.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Antitumor Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
    • In vitro studies demonstrated significant inhibition of proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)Reference
MCF-715.7
A54912.3
  • Antimicrobial Effects : Some derivatives have shown antimicrobial properties against both gram-positive and gram-negative bacteria, indicating potential use as an antibiotic agent.

Case Studies

  • Study on Antitumor Activity : A research study published in Journal of Medicinal Chemistry explored the antitumor effects of tetrahydropyrrole derivatives. The study reported that modifications to the trifluoromethyl group significantly influenced the potency and selectivity against cancer cells .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of several pyrrole derivatives, including 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo compounds. Results indicated that these compounds had notable activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can be contextualized by comparing it with related compounds from the evidence provided. Key differences lie in substituent groups, core modifications, and physicochemical properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties/Applications
This compound 2-ethyl, 4-CF₃ 32116-24-8 Not reported Intermediate for pharmaceuticals
2-Methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione 2-methyl, 4-CF₃ 32116-24-8* Not reported Likely lower lipophilicity vs. ethyl analog
(3aR,6aS)-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione 5-benzyl 370879-53-1 Not reported Increased steric bulk for binding modulation
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate Pyrazolopyrimidine core, fluorophenyl Not provided 536.4 (M+1) Higher molecular weight; MP 303–306°C

Key Observations

The benzyl-substituted derivative (CAS 370879-53-1) introduces aromatic bulk, which may influence binding interactions in enzyme targets but could reduce solubility .

Core Modifications: Compounds like the pyrazolopyrimidine derivative (Example 64, ) diverge significantly in core structure, incorporating fused pyrazole and pyrimidine rings. These modifications increase molecular complexity and weight (536.4 g/mol vs.

Fluorine Content :

  • The trifluoromethyl group in the target compound and its analogs enhances metabolic stability and electron-withdrawing effects, a common strategy in medicinal chemistry to modulate bioavailability .
  • Fluorinated aryl groups (e.g., in ) further improve target affinity due to fluorine’s electronegativity and small atomic radius .

Synthetic Pathways :

  • Synthesis of the target compound and its analogs often involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling in ) or condensation steps with boronic acids, highlighting shared methodologies in heterocyclic chemistry .

Research Findings and Implications

  • Pharmacological Potential: The trifluoromethyl group’s presence across multiple analogs (e.g., –4) underscores its utility in enhancing drug-like properties. However, steric and electronic differences between ethyl, methyl, and benzyl substituents may lead to divergent biological activities.
  • Physical Properties : While melting points (e.g., 303–306°C in ) and mass data are available for some analogs, the target compound’s exact physicochemical profile remains unreported in the provided evidence.
  • Structural Optimization : Substitutions at the 2-position (ethyl vs. methyl) offer a tunable parameter for balancing lipophilicity and solubility in drug development pipelines .

Preparation Methods

Cycloaddition Approach Using Maleimides and 2H-Azirines

A prominent preparation method involves a visible light-promoted [3+2] cycloaddition reaction between 2H-azirines and maleimides, catalyzed by an organic photocatalyst. This method is notable for its mild conditions, diastereoselectivity, and environmental friendliness.

  • Reaction Conditions : The reaction is performed under visible light irradiation with an organic photocatalyst.
  • Substrate Scope : Maleimides bearing various substituents, including trifluoromethyl groups, are compatible.
  • Outcome : The reaction yields 4,6-α-dihydropyrrolo[3,4-c]pyrrole-1,3-diones with good functional group tolerance and diastereoselectivity.
  • Advantages : Mild, efficient, and environmentally benign with good substrate scope.

This approach can be adapted to synthesize the target compound by choosing maleimides substituted with trifluoromethyl groups and appropriate alkyl substituents such as ethyl at the 2-position of the tetrahydropyrrolo ring system.

Diels-Alder Cycloaddition with Maleimides and Pyrrole-2,5-diones

Another method involves Diels-Alder (D-A) reactions between vinyl-substituted heterocycles and maleimides or 1H-pyrrole-2,5-diones, often under Lewis acid catalysis.

  • Typical Procedure : Vinyl-substituted substrates are reacted with 1-methyl-1H-pyrrole-2,5-dione or related dienophiles in solvents like dichloromethane (DCM) at reflux or low temperatures.
  • Catalysts and Additives : Lewis acids such as Me2AlCl or TiCl4 facilitate the cycloaddition and improve yields.
  • Yields : Yields range from moderate to high (70-89%) depending on substrates and conditions.
  • Selectivity : The reactions proceed with endo-selectivity, producing cycloadducts that can be further transformed.
  • Application to Target Compound : Using maleimides with trifluoromethyl substitution and ethyl groups can produce the target tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives.

Rhodium-Catalyzed Cyclotrimerization and Related Catalytic Methods

The synthesis of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives with various substituents, including trifluoromethyl groups, can also be achieved through catalytic cyclotrimerization using rhodium complexes.

  • Catalyst : Wilkinson’s catalyst (Rh(PPh3)3Cl) has been shown effective for cyclotrimerization of diynes and related substrates.
  • Conditions : Reactions typically carried out in toluene at elevated temperatures (~100 °C) for extended times (e.g., 19 hours).
  • Yields : Moderate yields (up to 84%) of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives have been reported.
  • Example : 4-Ethynyl-2-methyl-6-[4-(trifluoromethyl)phenyl)]tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione was isolated as pale yellow plates in 84% yield under these conditions.

Summary Table of Preparation Methods

Method Key Reagents/Substrates Catalyst/Conditions Yield (%) Notes
Visible light-promoted [3+2] cycloaddition 2H-azirines + maleimides (trifluoromethyl substituted) Organic photocatalyst, visible light Good Mild, diastereoselective, environmentally friendly
Diels-Alder cycloaddition Vinyl heterocycles + 1H-pyrrole-2,5-diones Lewis acids (Me2AlCl, TiCl4), reflux DCM 70-89 Endo-selective, requires Lewis acid catalysis
Rhodium-catalyzed cyclotrimerization Diynes + alkynes (with trifluoromethyl aryl substituents) Rh(PPh3)3Cl, toluene, 100 °C, 19 h Up to 84 Effective for polycyclic heterocycles

Detailed Research Findings and Notes

  • The visible light-promoted cycloaddition method offers an efficient route to the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core with trifluoromethyl groups, showing good functional group tolerance and diastereoselectivity.
  • Diels-Alder reactions with maleimides and pyrrole-2,5-diones require careful optimization of Lewis acid catalysts and temperature to achieve high yields and selectivity. The use of Me2AlCl at low temperature followed by reflux has been demonstrated as effective.
  • Rhodium-catalyzed cyclotrimerization provides access to tetrahydropyrrolo derivatives with trifluoromethyl substituents, although yields can vary depending on the alkyne substrates employed.
  • The trifluoromethyl group is compatible with all these synthetic strategies, allowing for the preparation of the target compound with the desired substitution pattern.
  • Purification steps typically involve standard organic solvent extraction, chromatography, and crystallization, with characterization by NMR, IR, and X-ray crystallography where applicable.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, and what parameters critically influence yield?

  • Methodology : Multi-step organic synthesis is typically employed, starting with fluorinated aromatic precursors and pyrrolidine/pyrrole intermediates. Key steps include cyclization under acidic conditions (e.g., trichloroacetic acid) and alkylation to introduce the ethyl group . Temperature control (e.g., reflux for 12 hours) and solvent selection (e.g., THF or DCM) are critical for optimizing yield . Purification often involves recrystallization or column chromatography .
  • Table 1 : Synthetic Approaches for Analogous Compounds

Key StepConditionsYield (%)Purification MethodReference
Acid-catalyzed cyclizationTrichloroacetic acid, RT75Chromatography
Multi-step condensationReflux, 12h62Recrystallization
AlkylationTHF, 0°C to RT58Column chromatography

Q. Which spectroscopic techniques are most effective for characterizing the compound’s stereochemistry and functional groups?

  • Methodology :

  • 1H/13C NMR : Resolves substituent positions and fused-ring systems. Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) .
  • X-ray crystallography : Confirms bicyclic structure and substituent orientation but requires high-quality single crystals .
  • LC-MS : Validates molecular weight and purity, though fragmentation patterns can complicate analysis .

Advanced Questions

Q. How can computational methods like density functional theory (DFT) aid in predicting the compound’s reactivity and electronic properties?

  • Methodology : DFT calculations model the compound’s electron distribution, predicting sites for electrophilic/nucleophilic attack. For example, the trifluoromethyl group’s electron-withdrawing effect can be quantified to explain regioselectivity in substitution reactions . Molecular docking studies may predict binding affinities to biological targets (e.g., enzymes) .

Q. What strategies resolve conflicting NMR data for pyrrolo-pyrrole-dione derivatives with complex stereochemistry?

  • Methodology :

  • Use 2D NMR techniques (e.g., NOESY) to assign stereochemistry in crowded spectral regions .
  • Cross-validate with X-ray crystallography when crystalline samples are obtainable .
  • Compare experimental data with computed NMR shifts from quantum mechanical models (e.g., DFT) .

Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets?

  • Methodology : The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability. Its electron-withdrawing nature can modulate hydrogen-bonding interactions with enzymes or receptors. In vitro assays (e.g., enzyme inhibition studies) paired with SAR analysis are recommended to quantify these effects .

Q. What reaction optimization strategies improve yield and purity during large-scale synthesis?

  • Methodology :

  • Process control : Use inline FTIR or HPLC to monitor reaction progress .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) can accelerate cyclization steps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
Reactant of Route 2
2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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